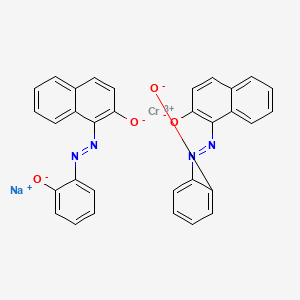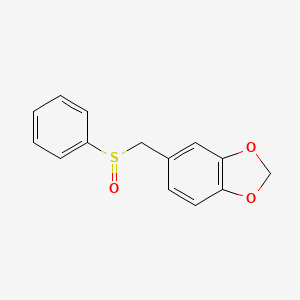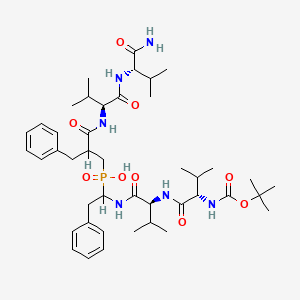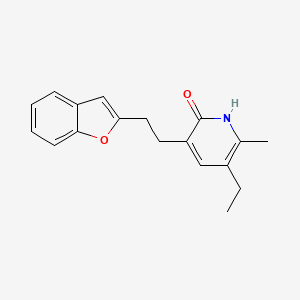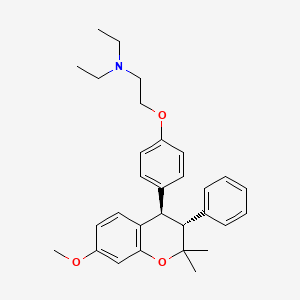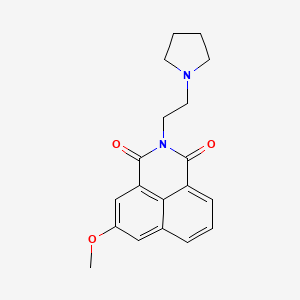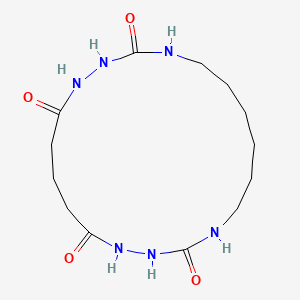
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone is a complex organic compound with the molecular formula C₁₃H₂₄N₆O₄. It is characterized by a unique structure that includes multiple nitrogen atoms and carbonyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of linear precursors containing amine and carbonyl functionalities under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or amines.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone involves its interaction with molecular targets through its nitrogen and carbonyl groups. These interactions can lead to the formation of stable complexes with proteins or other biomolecules, affecting their function and activity. The pathways involved often include hydrogen bonding, coordination with metal ions, and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
1,2,4,11,13,14-Hexaazacyclononadecane-3,12,15,19-tetrone: is similar to other cyclic compounds with multiple nitrogen atoms, such as cyclam (1,4,8,11-tetraazacyclotetradecane) and cyclen (1,4,7,10-tetraazacyclododecane).
Uniqueness
What sets this compound apart is its specific arrangement of nitrogen and carbonyl groups, which provides unique reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.
Properties
CAS No. |
220751-74-6 |
|---|---|
Molecular Formula |
C13H24N6O4 |
Molecular Weight |
328.37 g/mol |
IUPAC Name |
1,2,4,11,13,14-hexazacyclononadecane-3,12,15,19-tetrone |
InChI |
InChI=1S/C13H24N6O4/c20-10-6-5-7-11(21)17-19-13(23)15-9-4-2-1-3-8-14-12(22)18-16-10/h1-9H2,(H,16,20)(H,17,21)(H2,14,18,22)(H2,15,19,23) |
InChI Key |
ZBADPRCZBZRARF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNC(=O)NNC(=O)CCCC(=O)NNC(=O)NCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


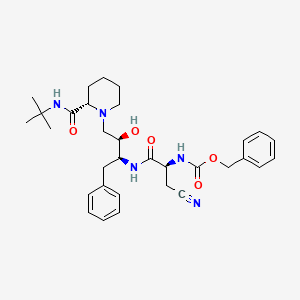
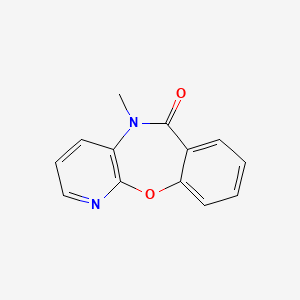
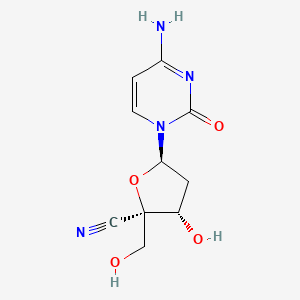


![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)
